Benzil

Descripción general

Descripción

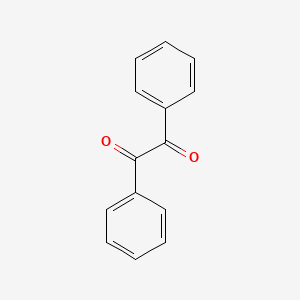

Benzil, conocido sistemáticamente como 1,2-difeniletan-1,2-diona, es un compuesto orgánico con la fórmula C14H10O2. Es un sólido cristalino amarillo y una de las dicetonas más comunes. This compound se utiliza principalmente como fotoiniciador en la química de polímeros .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Benzil se puede sintetizar mediante la oxidación de benzoína. Un método común implica el uso de ácido nítrico como agente oxidante. La reacción procede de la siguiente manera: [ \text{C6H5CHOHCOC6H5} + \text{HNO3} \rightarrow \text{C6H5COCOC6H5} + \text{H2O} + \text{NO2} ]

Otro método implica la oxidación de estilbenos en un sistema de yodo-agua bajo aire, lo que proporciona una ruta altamente quimioselectiva para los derivados de this compound .

Métodos de Producción Industrial: La producción industrial de this compound típicamente involucra la oxidación catalítica de benzoína usando varios agentes oxidantes. El proceso se optimiza para un alto rendimiento y pureza, empleando a menudo reactores de flujo continuo para asegurar una calidad de producto consistente.

Tipos de Reacciones:

Oxidación: this compound puede sufrir una oxidación adicional para formar ácido benzílico a través de la reordenación del ácido benzílico.

Reducción: this compound se puede reducir a benzoína usando agentes reductores como el borohidruro de sodio.

Condensación: This compound se condensa con aminas para formar ligandos diketimínicos.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Ácido nítrico, sistema de yodo-agua.

Agentes Reductores: Borohidruro de sodio.

Bases: Hidróxido de potasio para la reordenación del ácido benzílico.

Productos Principales:

Ácido Benzílico: Formado a partir de la reordenación del ácido benzílico.

Ligandos Diketimínicos: Formado a partir de la condensación con aminas.

Aplicaciones Científicas De Investigación

Photoinitiator in Polymer Chemistry

One of the primary applications of benzil is as a photoinitiator in the free-radical curing of polymer networks. When exposed to ultraviolet light, this compound decomposes to generate free radicals that initiate polymerization processes. This property is particularly useful in the production of coatings, adhesives, and inks.

Table 1: Photoinitiator Properties of this compound

| Property | Value |

|---|---|

| UV Absorption Wavelength | 260 nm |

| Efficiency as Photoinitiator | Moderate |

| Typical Applications | Coatings, Adhesives |

| Limitations | Photobleaching |

Synthesis and Organic Reactions

This compound serves as a critical building block in various organic synthesis reactions. It participates in several key transformations, including:

- Benzilic Acid Rearrangement : This reaction converts this compound to benzilic acid through base-catalyzed rearrangement, which is significant in synthesizing pharmaceuticals like phenytoin.

- Aldol Condensation : this compound can react with 1,3-diphenylacetone to form tetraphenylcyclopentadienone, showcasing its utility in synthesizing complex organic molecules.

Table 2: Key Reactions Involving this compound

| Reaction Type | Product | Significance |

|---|---|---|

| Benzilic Acid Rearrangement | Benzilic Acid | Pharmaceutical synthesis |

| Aldol Condensation | Tetraphenylcyclopentadienone | Complex organic synthesis |

Biological Applications

This compound has shown potential biological applications due to its ability to selectively inhibit human carboxylesterases (CEs). These enzymes are crucial for the metabolism of various drugs and xenobiotics.

Case Study: Inhibition of Carboxylesterases

- A study demonstrated that this compound and its analogues exhibit potent inhibition of CEs with Ki values in the low nanomolar range.

- This selectivity suggests potential therapeutic applications for this compound derivatives in drug metabolism modulation.

Table 3: Inhibition Characteristics

| Compound | Ki (nM) | Target Enzyme |

|---|---|---|

| This compound | Low | Human Carboxylesterase |

| Analogue A | Low | Human Carboxylesterase |

Photoperoxidation and Crosslinking

This compound can be converted into benzoyl peroxide through photoperoxidation processes when irradiated in polymer films. This transformation is significant for creating cross-linked polymer networks that enhance material properties.

Application in Material Science

- The photoperoxidation process allows for the modification of polymer chains and the introduction of new functionalities.

- It has been utilized effectively in creating photodegradable polymers.

Table 4: Photoperoxidation Characteristics

| Parameter | Value |

|---|---|

| Conversion Efficiency | Nearly Quantitative |

| Polymer Types | Polystyrene, PMMA |

| Wavelength for Irradiation | >370 nm |

Mecanismo De Acción

Benzil ejerce sus efectos principalmente a través de su capacidad para absorber la radiación ultravioleta y generar radicales libres. Esta propiedad lo convierte en un fotoiniciador eficaz en la química de polímeros. Los radicales libres generados inician reacciones de polimerización, lo que lleva a la formación de redes de polímeros reticulados .

En aplicaciones biológicas, las sondas fluorescentes a base de this compound detectan el peróxido de hidrógeno a través de un mecanismo que involucra la oxidación de la parte this compound, que libera un fluoróforo que emite una fuerte fluorescencia .

Compuestos Similares:

Benzoína: El precursor de this compound, utilizado en su síntesis.

Benzofenona: Otra dicetona con características estructurales similares pero diferentes aplicaciones.

Glioxal: Una dicetona más simple con diferente reactividad y aplicaciones.

Singularidad de this compound: La combinación única de this compound de estructura de dicetona y propiedades fotoiniciadoras lo distingue de otros compuestos similares. Su capacidad para generar radicales libres al exponerse a los rayos UV lo hace particularmente valioso en la química de polímeros y la ciencia de los materiales .

Comparación Con Compuestos Similares

Benzoin: The precursor to benzil, used in its synthesis.

Benzophenone: Another diketone with similar structural features but different applications.

Glyoxal: A simpler diketone with different reactivity and applications.

Uniqueness of this compound: this compound’s unique combination of diketone structure and photoinitiating properties sets it apart from other similar compounds. Its ability to generate free radicals upon UV exposure makes it particularly valuable in polymer chemistry and materials science .

Actividad Biológica

Benzil, chemically known as 1,2-diphenylethane-1,2-dione, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its antimicrobial, antioxidant, anticancer properties, and other relevant findings from recent studies.

This compound is synthesized through the oxidation of benzoin or via the reaction of benzaldehyde in the presence of ethanol. The compound features two phenyl groups attached to a carbonyl group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study involving several this compound derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined using standard assays, revealing significant antibacterial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| Substituted this compound 1 | 16 | Bacillus subtilis |

| Substituted this compound 2 | 32 | Pseudomonas aeruginosa |

Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity) were employed to assess its ability to scavenge free radicals. The results indicated that this compound and its derivatives possess substantial antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. In vitro assays on human cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), revealed that this compound exhibits cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.

Case Study: Antitumor Activity

A series of studies focused on the synthesis of this compound derivatives related to combretastatin A-4 (CA-4), a known anticancer agent. These derivatives were evaluated for their ability to inhibit cellular growth and induce apoptosis in cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound Derivative A | 0.5 | HeLa |

| This compound Derivative B | 0.8 | MCF-7 |

| CA-4 | 0.4 | HeLa |

The results indicated that some this compound derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as effective anticancer agents.

Enzyme Inhibition

This compound has also been shown to inhibit various enzymes associated with metabolic processes. Studies have reported its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in disease pathways. These studies provide insights into the binding affinities and mechanisms through which this compound exerts its biological effects.

Análisis De Reacciones Químicas

Benzilic Acid Rearrangement

This classical reaction involves the base-mediated rearrangement of benzil to benzilic acid (2-hydroxy-2,2-diphenylethanoic acid). The process occurs in three steps:

-

Deprotonation : Hydroxide ions deprotonate this compound, forming a conjugate base .

-

Nucleophilic Attack : The conjugate base attacks the electrophilic carbonyl carbon of a second this compound molecule .

-

Phenyl Migration and Acidification : A phenyl group migrates to the adjacent carbon, followed by acid workup to yield benzilic acid .

Key Findings:

| Substituent on Aldehyde | Reaction Time (h) | Yield (%) |

|---|---|---|

| -H (Benzaldehyde) | 2 | 85 |

| -Cl | 2 | 88 |

| -Br | 2.5 | 82 |

| -NO₂ (para) | 4 | 35 |

| -OH (para) | 4 | 28 |

-

Electron-donating groups (e.g., -CH₃, -Cl) enhance reaction efficiency, while electron-withdrawing groups (e.g., -NO₂) reduce yields due to slower oxidation kinetics .

-

The reaction proceeds via intermediate α-hydroxy ketones, which are oxidized to this compound by atmospheric oxygen .

Cycloaddition Reactions

This compound participates in Diels-Alder and related cycloadditions:

Photochemical Reactions

This compound acts as a photoinitiator in polymer chemistry. Upon UV exposure, it generates free radicals that initiate cross-linking in resins :

Applications :

-

UV-curable coatings

-

Dental composites

Reactions with Amines

This compound reacts with primary amines to form diketimines , which are chelating ligands in coordination chemistry :

Metal-Mediated Oxidation

This compound is synthesized from benzoin using copper(II) acetate as an oxidant :

Inhibitory Activity

This compound potently inhibits human carboxylesterases (IC₅₀ ≈ 1–5 μM), enzymes critical for drug metabolism. This property is exploited in pharmacological studies to modulate drug hydrolysis .

This compound’s reactivity stems from its two adjacent carbonyl groups, enabling nucleophilic attacks, rearrangements, and photochemical processes. Its applications span organic synthesis, polymer science, and enzymology, making it a cornerstone compound in both academic and industrial research.

Propiedades

IUPAC Name |

1,2-diphenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBFLDFSFBTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044380 | |

| Record name | 1,2-Diphenylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Benzil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

134-81-6 | |

| Record name | Benzil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85X61172J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.